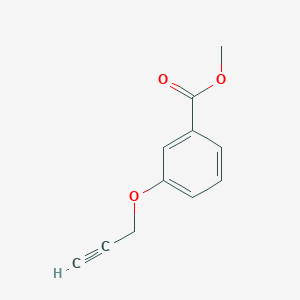

Methyl 3-(prop-2-yn-1-yloxy)benzoate

説明

Methyl 3-(prop-2-yn-1-yloxy)benzoate is an aromatic ester featuring a propargyl ether substituent at the 3-position of the benzoate ring. This compound is of significant interest in organic synthesis due to its dual functionality: the ester group provides hydrolytic stability and serves as a directing group, while the propargyl ether moiety enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and metal-catalyzed coupling reactions.

特性

分子式 |

C11H10O3 |

|---|---|

分子量 |

190.19 g/mol |

IUPAC名 |

methyl 3-prop-2-ynoxybenzoate |

InChI |

InChI=1S/C11H10O3/c1-3-7-14-10-6-4-5-9(8-10)11(12)13-2/h1,4-6,8H,7H2,2H3 |

InChIキー |

JSQOPGIVPLJDRT-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C1=CC(=CC=C1)OCC#C |

製品の起源 |

United States |

類似化合物との比較

Positional Isomers: Methyl 2-(3-hydroxyprop-1-ynyl)benzoate

Key Differences :

- Substituent Position : The hydroxyl-propargyl group is located at the 2-position in this isomer, compared to the 3-position in the target compound. This positional difference influences electronic distribution and steric accessibility.

- Reactivity : The 2-substituted isomer (CAS 103606-72-0) is reported to participate in alkynylation and cross-coupling reactions, but its intramolecular hydrogen bonding (due to proximity of the hydroxyl and ester groups) may limit nucleophilic attack at the alkyne terminus. In contrast, the 3-substituted propargyl ether in Methyl 3-(prop-2-yn-1-yloxy)benzoate likely offers greater steric freedom for reactions .

Halogen-Substituted Analogs: Methyl 4-(3-chloropropoxy)-3-(trifluoromethyl)benzoate

Key Differences :

- Substituent Nature : The trifluoromethyl and chloropropoxy groups in this analog (Compound 63, ) introduce strong electron-withdrawing effects, altering electronic properties compared to the propargyl ether group.

- Synthetic Utility : The chloropropoxy group enables nucleophilic substitution (e.g., with amines), whereas the propargyl ether in this compound is more suited for cycloaddition or metal-mediated transformations .

Ethyl Benzoate Derivatives with Alkoxy/Thioether Chains

Compounds such as I-6502 (ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentyloxy)benzoate) and I-6602 (ethyl 4-(3-(2-(3-methylisoxazol-5-yl)ethoxy)propoxy)benzoate) () highlight the impact of chain length and heteroatom inclusion:

- Chain Flexibility: Longer alkoxy chains (e.g., pentyloxy) enhance solubility in nonpolar solvents but reduce crystallinity.

Key Research Findings

- Electronic Effects : The propargyl ether group in this compound likely exhibits stronger electron-donating effects compared to halogenated analogs, directing electrophilic substitution to the para position of the benzoate ring.

- Thermal Stability : Propargyl ethers are prone to polymerization under heat, necessitating careful handling—unlike chloropropoxy derivatives, which are more thermally robust .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。